2-Ethynylpyridin-4-amine hydrochloride
Overview
Description
2-Ethynylpyridin-4-amine hydrochloride, also known by its CAS Number 1357353-33-3, is a chemical compound with the molecular formula C7H7ClN2 . It is a novel drug molecule with potential benefits in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass is 154.597 Da and the monoisotopic mass is 154.029770 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.6 g/mol. It is a solid substance that should be stored at a temperature of 4°C .Scientific Research Applications
Hydrohalogenation and Salt Formation
2-Ethynylpyridines, including 2-ethynylpyridin-4-amine hydrochloride, can undergo efficient hydrochlorination without special reagents. The reaction with hydrochloric acid forms a pyridinium salt, enhancing the electrophilicity of the ethynyl group and facilitating nucleophilic addition of halide ions. This reaction pathway is effective for hydrobromination and hydroiodination as well (Muragishi et al., 2017).
Soil Nitrification Inhibition
2-Ethynylpyridine has been identified as a potent soil nitrification inhibitor, showing efficacy in inhibiting the production of nitrites and nitrates in soil, thus suggesting its utility in agricultural applications. Its effectiveness varies with soil type and temperature (McCarty & Bremner, 1990).
Synthesis of N-Oxides of Pyridylacetylenic Amines
This compound can be used in the synthesis of N-oxides of pyridylacetylenic amines. These compounds have potential applications in various fields due to their unique chemical properties (Ikramov et al., 2021).
Bioactivities of Amino Derivatives
Research into the bioactivities of 4-amino derivatives of tetramic acid, which can be synthesized from this compound, has shown potential in areas like herbicidal and fungicidal activities (Liu et al., 2014).
Syntheses of Ethynyl-extended Amino Acids
1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine, which can be derived from this compound, have been synthesized as hydrochlorides. These compounds have applications in the synthesis of amino acids and their derivatives (Kozhushkov et al., 2010).
Safety and Hazards
The safety data sheet for 2-Ethynylpyridin-4-amine hydrochloride indicates that it is classified under GHS07, which represents a warning for acute toxicity . The hazard statements include H302, H312, H315, H318, H332, and H335, which represent various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation respectively .
Properties
IUPAC Name |
2-ethynylpyridin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-7-5-6(8)3-4-9-7;/h1,3-5H,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJQHLXYOIFGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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